Cas no 71057-10-8 (1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI))

1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) structure
71057-10-8 structure
Product Name:1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI)
CAS No:71057-10-8
MF:C10H11FO
MW:166.192146539688
CID:877590
PubChem ID:11400980
Update Time:2025-04-19

1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 2-fluoro-2-methyl-1-phenyl- (9CI)
    • 2-fluoro-2-methyl-1-phenylpropan-1-one
    • 1-Propanone,2-fluoro-2-methyl-1-phenyl-(9ci)
    • DTXSID40464667
    • 71057-10-8
    • SCHEMBL11261530
    • 1-Propanone, 2-fluoro-2-methyl-1-phenyl-(9CI)
    • Inchi: 1S/C10H11FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
    • InChI Key: GJPISPLXVHWJOK-UHFFFAOYSA-N
    • SMILES: FC(C)(C)C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 166.079393132g/mol
  • Monoisotopic Mass: 166.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 17.1Ų
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